4-methyl-1,3-thiazole-5-sulfonic Acid
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Overview
Description
4-Methyl-1,3-thiazole-5-sulfonic acid is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, known for its diverse biological activities and significant role in medicinal chemistry . The presence of both sulfur and nitrogen in the ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1,3-thiazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base such as potassium hydroxide (KOH), leading to the formation of the thiazole ring . Another approach involves the use of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and ethanol .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-thiazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfonic acids to corresponding sulfides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfides, and various substituted thiazole compounds.
Scientific Research Applications
4-Methyl-1,3-thiazole-5-sulfonic acid has a wide range of applications in scientific research:
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and antitumor properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-methyl-1,3-thiazole-5-sulfonic acid involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its antitumor activity.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: 4-Methyl-1,3-thiazole-5-sulfonic acid stands out due to its specific sulfonic acid functional group, which imparts unique chemical reactivity and biological activity compared to other thiazole derivatives. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields highlight its significance in both research and industry.
Properties
IUPAC Name |
4-methyl-1,3-thiazole-5-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S2/c1-3-4(9-2-5-3)10(6,7)8/h2H,1H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXSKCDVTVDXGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403267 |
Source
|
Record name | 4-Methyl-1,3-thiazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114389-49-0 |
Source
|
Record name | 4-Methyl-1,3-thiazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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